N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid
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Overview
Description
N’'-[3-(Dimethylamino)propyl]guanidine; sulfuric acid is a compound with the molecular formula C6H18N4O4S and a molecular weight of 242.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[3-(Dimethylamino)propyl]guanidine typically involves the guanylation of amines. One efficient method is the guanylation of various amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of both aromatic and secondary amines . These methods are practical and yield high amounts of the desired product.
Industrial Production Methods
Industrial production of N’'-[3-(Dimethylamino)propyl]guanidine; sulfuric acid involves the reaction of 3-(dimethylamino)propylamine with cyanamide, followed by treatment with sulfuric acid to form the sulfate salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’'-[3-(Dimethylamino)propyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium dichromate and sulfuric acid.
Reduction: It can be reduced using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N’'-[3-(Dimethylamino)propyl]guanidine include cyanamide, scandium (III) triflate, lanthanide amides, and sulfuric acid . The reactions are typically carried out under mild conditions, often in aqueous solutions or organic solvents.
Major Products Formed
The major products formed from the reactions of N’'-[3-(Dimethylamino)propyl]guanidine include various substituted guanidines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
N’'-[3-(Dimethylamino)propyl]guanidine; sulfuric acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’'-[3-(Dimethylamino)propyl]guanidine involves its role as a strong organic base. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . The compound interacts with molecular targets such as aldehyde dehydrogenase and ribonuclease, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: This compound is similar in structure and is used in the synthesis of pH-responsive hydrogels for drug delivery applications.
Dimethylaminopropyl methacrylamide: Another similar compound used in the production of polymers and as a gene delivery vector.
Uniqueness
N’'-[3-(Dimethylamino)propyl]guanidine; sulfuric acid is unique due to its strong basicity and ability to form stable guanidinium ions. This property makes it particularly useful in biochemical and pharmaceutical research, where it can act as a catalyst or intermediate in various reactions .
Properties
CAS No. |
4603-23-0 |
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Molecular Formula |
C6H18N4O4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C6H16N4.H2O4S/c1-10(2)5-3-4-9-6(7)8;1-5(2,3)4/h3-5H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) |
InChI Key |
PFSBRVAUQQQEMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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